![molecular formula C24H40O5 B12410285 (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12410285.png)
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The general synthetic route can be outlined as follows:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions. This involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Functional Group Modifications: Hydroxyl groups are introduced through oxidation reactions, while the pentanoic acid side chain is attached via esterification followed by hydrolysis.
Final Purification: The final compound is purified using chromatographic techniques to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the stereochemical integrity. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the carboxylic acid group to an alcohol.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biology, the compound can be used to study the effects of deuterium on biological systems. Deuterium-labeled compounds are often used in metabolic studies to trace the pathways of biochemical reactions.
Medicine
In medicine, the compound has potential applications as a drug or drug precursor. Its unique structure and stereochemistry may impart specific biological activities, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of deuterium-labeled pharmaceuticals and other specialty chemicals. Its stability and unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of deuterium can affect the rate of biochemical reactions, providing insights into reaction mechanisms.
類似化合物との比較
Similar Compounds
Cholesterol: Similar in structure but lacks deuterium atoms and has different functional groups.
Testosterone: Shares the cyclopenta[a]phenanthrene core but has different substituents and stereochemistry.
Estradiol: Another steroid with a similar core structure but different functional groups and stereochemistry.
Uniqueness
The uniqueness of (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its deuterium content and specific stereochemistry. These features make it distinct from other similar compounds and provide unique properties that can be exploited in various applications.
特性
分子式 |
C24H40O5 |
|---|---|
分子量 |
413.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6,7-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1/i8D2,12D2,14D |
InChIキー |
DKPMWHFRUGMUKF-DEXDLCLWSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@@H]([C@@H]2C1([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


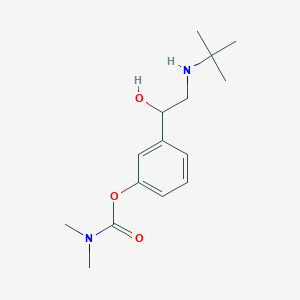
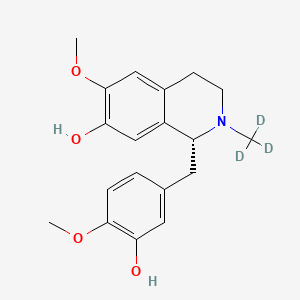
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
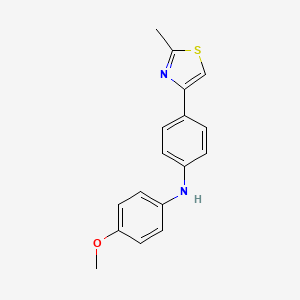


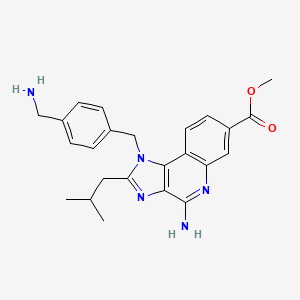
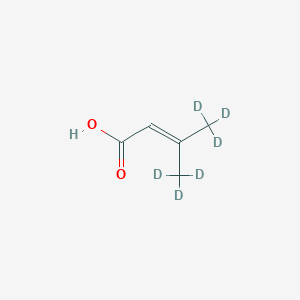
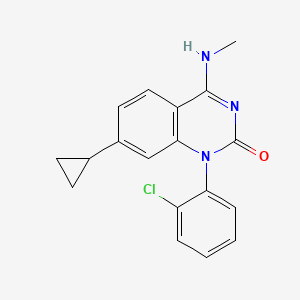
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
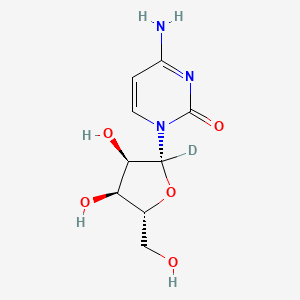
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
